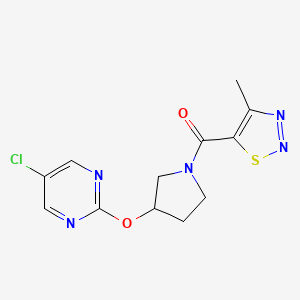

![molecular formula C7H6ClN3 B3015250 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1558140-29-6](/img/structure/B3015250.png)

2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

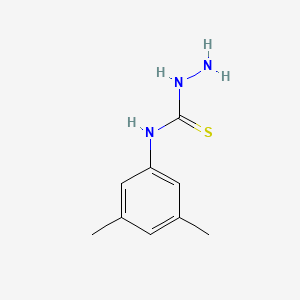

“2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a heterocyclic compound . It belongs to the class of triazolopyridines, which are known for their versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .科学的研究の応用

Medicinal Chemistry: c-Met Inhibition

This compound has been reported to inhibit the c-Met protein kinase, which is involved in various cellular processes such as proliferation, survival, and migration. Inhibitors targeting c-Met are considered potential therapeutic agents for treating cancers where c-Met plays a role in tumor growth and metastasis .

Neuropharmacology: GABA A Modulation

Structures containing the 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine moiety have shown activity as allosteric modulators of the GABA A receptors . These receptors are pivotal in mediating inhibitory neurotransmission in the brain, and modulating them can have therapeutic implications for disorders like anxiety, epilepsy, and insomnia.

Polymer Chemistry: Solar Cell Applications

The incorporation of this heterocyclic unit into polymers has been explored for use in solar cells. The unique electronic properties of the compound can contribute to the efficiency of photovoltaic devices by facilitating charge transfer processes .

Enzyme Inhibition: BACE-1 Inhibition

The compound has demonstrated potential as an inhibitor of β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease. Inhibiting BACE-1 is a strategy being explored for developing Alzheimer’s treatments .

Fluorescent Probes

Due to its structural properties, 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be used to create fluorescent probes. These probes can be valuable tools in bioimaging and diagnostics, allowing researchers to visualize biological processes in real-time .

作用機序

Target of Action

Triazole compounds, which include 2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

It is known that triazole compounds can act as inhibitors of various enzymes, affecting multiple biochemical pathways .

Pharmacokinetics

The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method .

Result of Action

Triazole compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, suggesting that the reaction environment can influence the synthesis of these compounds .

特性

IUPAC Name |

2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCFDOXAJDEWOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=NN12)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B3015168.png)

![N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015172.png)

![2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide](/img/structure/B3015173.png)

![4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol](/img/structure/B3015180.png)

![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)